Cas no 512786-36-6 ((2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER)

(2-Bromo-3-methyl-phenyl)-acetic acid methyl ester is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a methyl ester group and a bromine substituent on the phenyl ring, makes it a versatile building block for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. The compound's stability and well-defined reactivity profile enhance its utility in constructing complex molecular frameworks. It is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules. Proper handling and storage under inert conditions are recommended to maintain its integrity.
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER structure
512786-36-6 structure
Product Name:(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER
CAS No:512786-36-6
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD18398850
CID:4013305
PubChem ID:86221027
Update Time:2025-10-31

(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 2-bromo-3-methyl-, methyl ester
    • Methyl 2-(2-bromo-3-methylphenyl)acetate
    • (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER
    • 512786-36-6
    • SCHEMBL20045091
    • F85877
    • MFCD18398850
    • MDL: MFCD18398850
    • Inchi: 1S/C10H11BrO2/c1-7-4-3-5-8(10(7)11)6-9(12)13-2/h3-5H,6H2,1-2H3
    • InChI Key: CTUNQEFZKJXZQU-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC=CC=1CC(=O)OC

Computed Properties

  • Exact Mass: 241.99424g/mol
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

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Additional information on (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER

Chemical Profile of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER (CAS No. 512786-36-6)

(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER, identified by its CAS number 512786-36-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic carboxylic acid esters, characterized by a brominated and methyl-substituted phenyl ring attached to an acetic acid methyl ester moiety. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The molecular structure of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER consists of a benzene ring substituted with a bromine atom at the 2-position and a methyl group at the 3-position. This substitution pattern enhances its reactivity, making it a versatile building block for further chemical modifications. The presence of the ester group at the end of the acetic acid chain contributes to its solubility in organic solvents, facilitating its use in synthetic protocols.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bromine atom in (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex molecular architectures. These reactions enable the introduction of diverse functional groups, expanding the chemical space available for designing new drug candidates.

One of the most compelling aspects of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER is its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The phenyl ring and its substituents can interact with specific amino acid residues in protein targets, modulating their activity and potentially leading to therapeutic effects.

Recent advancements in computational chemistry have further highlighted the significance of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER as a scaffold for drug design. Molecular docking simulations have shown that this compound can bind effectively to enzymes and receptors involved in metabolic disorders, suggesting its potential as an anti-diabetic agent. Additionally, its structural features make it a candidate for developing antimicrobial compounds, addressing the growing challenge of antibiotic resistance.

The synthesis of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER typically involves multi-step organic transformations starting from commercially available aromatic precursors. The bromination and methylation steps are crucial and require precise control to achieve high yields and purity. Modern synthetic methodologies, including flow chemistry and catalytic processes, have improved the efficiency of these reactions, making large-scale production more feasible.

In conclusion, (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYESTER (CAS No. 512786-36-6) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on innovative therapeutic strategies. As our understanding of biological targets continues to evolve, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.

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